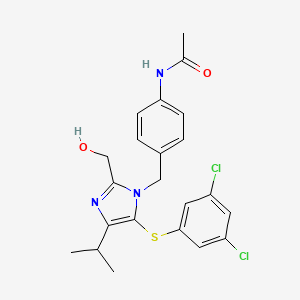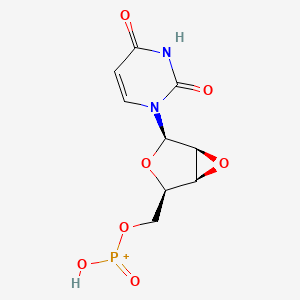
1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl-imino group attached to an aminophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine typically involves the condensation of 4-aminobenzenesulfonamide with piperidine-1-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The sulfonyl group may enhance the compound’s solubility and stability, facilitating its interaction with target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-((((4-Aminophenyl)sulfonyl)imino)propyl)piperidine
- **4-Aminobenzenesulfonamide derivatives
Uniqueness
1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
126826-66-2 |
|---|---|
Formule moléculaire |
C12H17N3O2S |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
(NE)-4-amino-N-(piperidin-1-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O2S/c13-11-4-6-12(7-5-11)18(16,17)14-10-15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,13H2/b14-10+ |
Clé InChI |
ZIBMYIOYYKTLJX-GXDHUFHOSA-N |
SMILES isomérique |
C1CCN(CC1)/C=N/S(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
C1CCN(CC1)C=NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


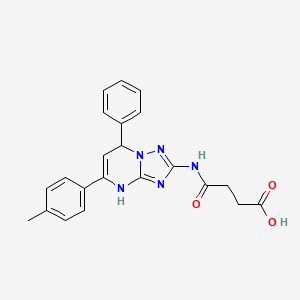
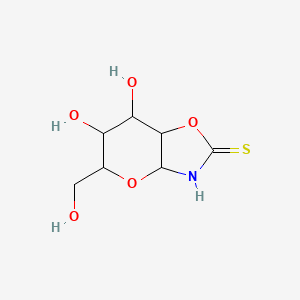
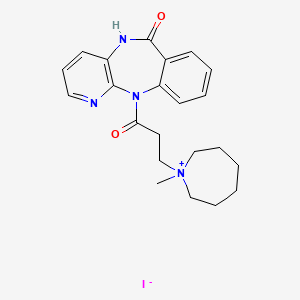
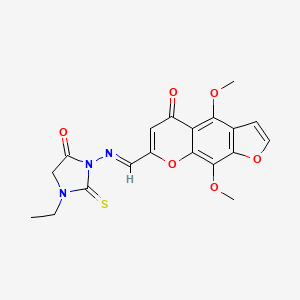
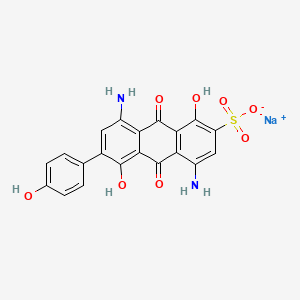
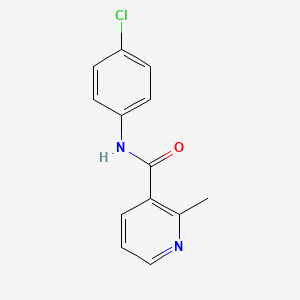
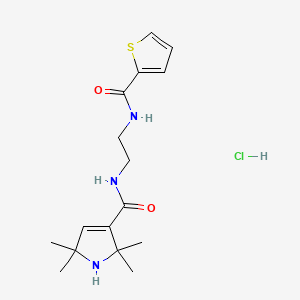
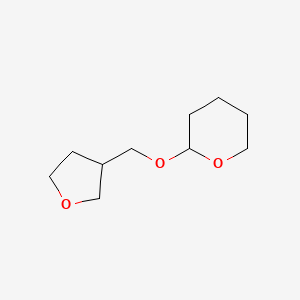
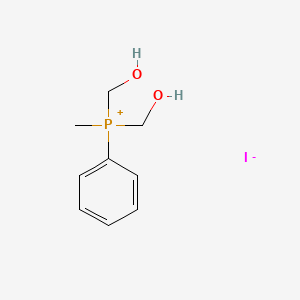
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)

